molecular formula C21H28N6O B2563230 2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 897758-11-1

2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No.: B2563230
CAS No.: 897758-11-1
M. Wt: 380.496
InChI Key: RFPDWJNBHMXBHE-UHFFFAOYSA-N
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Description

2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound characterized by its unique structural arrangement and multifaceted applications across various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step reactions. The synthetic route generally starts with the formation of the pyrazolo[3,4-d]pyrimidin nucleus, followed by the incorporation of the cyclohexylamino group, and subsequently, the benzylation and attachment of the ethanol moiety. Reaction conditions involve specific catalysts, solvents, and temperature control to ensure the desired selectivity and yield.

Industrial Production Methods

In industrial settings, the production method is optimized for scale, often involving continuous flow synthesis to improve efficiency and reduce costs. Key reagents are added in precise sequences, and parameters like pressure and temperature are meticulously controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol undergoes various chemical reactions, including:

  • Oxidation: Transformation into various oxidized products depending on the oxidizing agents used.

  • Reduction: Involving the reduction of specific functional groups within the molecule.

  • Substitution: Both nucleophilic and electrophilic substitution reactions, particularly at the benzyl and pyrazolo[3,4-d]pyrimidin moieties.

Common Reagents and Conditions

  • Oxidation Reagents: Peroxides, permanganates under acidic or alkaline conditions.

  • Reduction Reagents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

  • Substitution Reagents: Halogenating agents, nucleophiles like ammonia or amines under controlled conditions.

Major Products Formed

Scientific Research Applications

2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol finds use in:

  • Chemistry: As an intermediate in the synthesis of more complex chemical entities.

  • Biology: As a probe for studying cellular pathways, particularly those involving cyclohexylamine and pyrazolo[3,4-d]pyrimidin derivatives.

  • Medicine: Potentially in the development of therapeutic agents due to its structural uniqueness, potentially targeting specific molecular pathways.

  • Industry: Used in the formulation of specialty chemicals and materials with desired physical properties.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, thereby modulating particular pathways. The cyclohexylamino and pyrazolo[3,4-d]pyrimidin moieties are critical for binding affinity and selectivity, influencing biological activities like inhibition or activation of targets.

Comparison with Similar Compounds

Compared to similar compounds:

  • Pyrazolo[3,4-d]pyrimidin Derivatives: It offers distinct reactivity due to the benzyl and ethanol groups.

  • Cyclohexylamine Containing Compounds: The unique combination with pyrazolo[3,4-d]pyrimidin structure enhances its biological properties.

List of Similar Compounds

  • 4-(Cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin

  • 2-(4-Amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol

  • Benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amine

This detailed overview of 2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol explores its intricate synthesis, chemical behavior, and broad spectrum of applications in scientific research and industry

Properties

IUPAC Name

2-[benzyl-[4-(cyclohexylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-26-20-18(14-22-26)19(23-17-10-6-3-7-11-17)24-21(25-20)27(12-13-28)15-16-8-4-2-5-9-16/h2,4-5,8-9,14,17,28H,3,6-7,10-13,15H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPDWJNBHMXBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)N(CCO)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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